Home > Products > Screening Compounds P130716 > 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine - 879569-20-7

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Catalog Number: EVT-2970326
CAS Number: 879569-20-7
Molecular Formula: C17H12N6O
Molecular Weight: 316.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant) [, ]

  • Compound Description: Preladenant is a selective adenosine A2A receptor antagonist. It has been investigated in clinical trials for the treatment of Parkinson's disease. [, , ]
  • Relevance: Preladenant shares the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Key structural differences include the presence of a 2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position in Preladenant. [, ]

2. 7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444) []

  • Compound Description: [18F]MNI-444 is a positron emission tomography (PET) radiotracer designed for mapping adenosine A2A receptors in the brain. []
  • Relevance: This compound is structurally analogous to Preladenant and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. It retains the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with a 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position. The key difference is the presence of a radioactive fluorine-18 atom for PET imaging. []

3. 7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420) [, ]

  • Compound Description: [123I]MNI-420 is a single-photon emission computed tomography (SPECT) radiotracer developed for imaging adenosine A2A receptors in the brain. []
  • Relevance: This compound shares structural similarities with Preladenant and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. It possesses the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with a 2-(4-(2-fluoro-4-iodophenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position. The key distinction is the incorporation of a radioactive iodine-123 atom for SPECT imaging. []

4. SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) [, , , , , ]

  • Compound Description: SCH58261 is a potent and highly selective antagonist for the A2A adenosine receptor. [, , , , , ]
  • Relevance: SCH58261 shares the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The structural similarities include the furan-2-yl substituent at the 3-position and the presence of an amino group at the 5-position. The main difference lies in the substituent at the 7-position, where SCH58261 has a 2-phenylethyl group while the target compound has an o-tolyl group. [, , , , , ]

5. 5-Amino-7-(2-phenylethyl)-2-(2-ethoxyphenyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine []

  • Compound Description: This compound is an analog of SCH58261 designed to explore structure-activity relationships at adenosine receptors. []
  • Relevance: This compound is structurally related to both SCH58261 and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as it retains the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure and the 5-amino group. The key difference lies in the substitution at the 2-position, where this analog has a 2-ethoxyphenyl group while SCH58261 and the target compound have a 2-furyl group. []

6. 5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine []

  • Compound Description: This compound is part of a series of C9-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines investigated for their adenosine receptor antagonist activity. []
  • Relevance: This compound shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Similarities include the 2-(2-furyl) substituent and the 5-amino group. The key difference lies in the additional substitutions at the 8 and 9 positions of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, where this compound has a methyl and a methylsulfanyl group, respectively, which are absent in the target compound. []

7. 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [, ]

  • Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative investigated for its potential anticancer activity. [, ]
  • Relevance: This compound shares the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Key structural differences include the presence of a 4-bromophenyl group at the 7-position and a pyridin-4-yl group at the 9-position. [, ]

8. Series of 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidines []

  • Compound Description: This series of compounds represents a new class of potent xanthine oxidase inhibitors. []
  • Relevance: These compounds are structurally related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as they are isomers, sharing the same core structure but with the triazole and pyrimidine rings flipped. The compounds in this series feature variations at the 3-position and consistent substitutions at the 7- and 9-positions. []

9. Series of 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidines []

  • Compound Description: This series of compounds are designed as potent xanthine oxidase inhibitors. []
  • Relevance: These compounds share the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. This series features a biphenyl group at the 9-position and a phenyl group at the 7-position, with variations at the 2-position. []

10. 7-(β-D-Ribofuranosyl)-2,3-dihydroimidazo[1,2-c]pyrazolo[4,3-e]pyrimidine []

  • Compound Description: This compound is a tricyclic nucleoside analog containing a dihydroimidazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
  • Relevance: While not directly containing the same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through its pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core in the target compound. []

11. 7-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-e]-tetrazolo[1,5-c]pyrimidine []

  • Compound Description: This compound is another tricyclic nucleoside analog with a tetrazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
  • Relevance: Similar to the previous compound, this compound, while not sharing the exact core, is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through the presence of the pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core. []

12. 7-(β-D-Ribofuranosyl)imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine []

  • Compound Description: This tricyclic nucleoside analog features an imidazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
  • Relevance: This compound, while not sharing the exact core, is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through the presence of the pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core. []

13. 7-(2,3-O-Methoxymethylene-β-D-ribofuranosyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine []* Compound Description: This compound is a tricyclic nucleoside analog with a 1,2,4-triazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []* Relevance: While not directly containing the same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through its pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core in the target compound. []

14. Naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone []

  • Compound Description: This compound is a pyrazolo[5,1-c][1,2,4]triazine derivative synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. []
  • Relevance: While this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a pyrazole ring in its structure, indicating a potential for similar synthetic pathways and reactivity. []

15. ([1,2,4]Triazolo[3,4-c][1,2,4]triazin-6-yl)(naphtho[2,1-b]furan-2-yl)methanone []

  • Compound Description: This compound is another pyrazolo[5,1-c][1,2,4]triazine derivative synthesized using similar methods as the previous compound. []
  • Relevance: This compound, like the previous one, exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a triazole ring in its structure, suggesting potential connections in terms of synthesis and chemical behavior. []

16. Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-3-yl-naphtho[2,1-b]furan-2-yl-methanone []

  • Compound Description: This compound is a benzo[4,5]imidazo[2,1-c][1,2,4]triazine derivative synthesized through a similar pathway as the previous two compounds. []
  • Relevance: Despite not having the exact same core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the shared presence of a furan ring, suggesting possible links in their synthetic origins and chemical properties. []

17. 5-(Naphtho[2,1-b]furan-2-yl)pyrazolo[1,5-a]pyrimidine []

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. []
  • Relevance: Although this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as it contains both a furan ring and a pyrimidine ring in its structure, indicating a potential for similar synthetic strategies and reactivity. []

18. 7-(Naphtho[2,1-b]furan-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidine []

  • Compound Description: This compound is a [, , ]triazolo[4,3-a]pyrimidine derivative synthesized using similar methods as the previous compound. []
  • Relevance: Similar to the previous compound, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a triazole ring, indicating a potential for similar synthetic routes and reactivity. []

19. 2-Naphtho[2,1-b]furan-2-yl-benzo[4,5]imidazo[1,2-a]pyrimidine []

  • Compound Description: This compound is a benzo[4,5]imidazo[1,2-a]pyrimidine derivative synthesized through a similar pathway as the previous two compounds. []
  • Relevance: Despite not having the exact same core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the shared presence of a furan ring, suggesting possible links in their synthetic origins and chemical properties. []

20. Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phospho-nate [, ]

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives investigated as potential A2A adenosine receptor antagonists. [, ]
  • Relevance: Although this compound doesn't represent the final tricyclic structure, it holds relevance to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, because it highlights a key synthetic step—the formation of the pyrazole ring, which is a crucial structural component of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core. [, ]

21. Diethyl[(4-cyano-5-ethoxymethyleneamino-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phosphonate []

  • Compound Description: This compound serves as an intermediate in the synthesis of various pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential A2A adenosine receptor antagonists. []
  • Relevance: This compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of the pyrazole ring. Its role as a synthetic precursor for the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine core makes it relevant to understanding the construction of this class of compounds. []

22. 7-(2-Methoxy phenyl)-3-methyl-5-thioxo-5,6-dihydro[1,2,4] triazolo [4,3-c] pyrimidine-8-carbonitrile (D1) []

  • Compound Description: This compound is a heterocyclic derivative prepared from pyrimidine and tested as an anti-proliferative agent against the human liver (HEPG2) cancer cell line. []
  • Relevance: While not having the exact same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as both contain a pyrimidine ring and a triazole ring in their structures. []

23. 7-(2-Methoxy phenyl)-3-oxo-5-thioxo-2,3,5, 6-tetrahydro[1,2,4] triazolo [4,3-c] pyrimidine-8-carbonitrile (D2) []

  • Compound Description: This compound is another heterocyclic derivative derived from pyrimidine and evaluated for its anti-proliferative activity against the human liver (HEPG2) cancer cell line. []
  • Relevance: Despite not sharing the exact core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as both contain a pyrimidine ring and a triazole ring, indicating a potential for related synthetic approaches and reactivity. []

24. (E)-2((Furan-2-yl)methylene)-1-(2,7-dimethyl-1,8-naphthyridin-5-yl)hydrazine (D3) []

  • Compound Description: This compound is a naphthyridine derivative investigated for its potential anti-proliferative effects on the human liver (HEPG2) cancer cell line. []
  • Relevance: While this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of a furan ring in its structure. This structural similarity suggests potential connections in their synthetic origins and reactivity. []

25. 5-{[(4-Methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine []

  • Compound Description: This derivative, a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine, was synthesized as a 7-deaza-analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, aiming to understand the role of the nitrogen at the 7-position in adenosine receptor interactions. []
  • Relevance: Although differing in the core structure, this compound provides valuable insights into the structure-activity relationships of the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The presence of the furan-2-yl substituent and the exploration of the nitrogen's role make it relevant for understanding the target compound's potential interactions. []

26. (R)-4-Allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one []

  • Compound Description: This imidazo[2,1-i]purin-5(4H)-one derivative was identified as a potent hA3 adenosine receptor ligand, demonstrating high selectivity over other adenosine receptor subtypes. []
  • Relevance: Despite the difference in the core structure, this compound shares a structural similarity with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of the pyrazole ring. []

Properties

CAS Number

879569-20-7

Product Name

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

IUPAC Name

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C17H12N6O

Molecular Weight

316.324

InChI

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3

InChI Key

IHQVQIXSMUYFNY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.